4-(4-CHLOROPHENYL)-2-(METHYLSULFANYL)-6-(MORPHOLIN-4-YL)PYRIMIDINE-5-CARBONITRILE
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Overview
Description
4-(4-CHLOROPHENYL)-2-(METHYLSULFANYL)-6-(MORPHOLIN-4-YL)PYRIMIDINE-5-CARBONITRILE is a complex organic compound with a unique structure that includes a chlorophenyl group, a methylthio group, a morpholinyl group, and a pyrimidine ring with a carbonitrile substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-CHLOROPHENYL)-2-(METHYLSULFANYL)-6-(MORPHOLIN-4-YL)PYRIMIDINE-5-CARBONITRILE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Chlorophenyl Group: This step involves the substitution of a hydrogen atom on the pyrimidine ring with a chlorophenyl group using suitable reagents.
Addition of the Methylthio Group: The methylthio group can be introduced through a nucleophilic substitution reaction.
Attachment of the Morpholinyl Group: This step involves the reaction of the intermediate compound with morpholine under specific conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-CHLOROPHENYL)-2-(METHYLSULFANYL)-6-(MORPHOLIN-4-YL)PYRIMIDINE-5-CARBONITRILE can undergo various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-CHLOROPHENYL)-2-(METHYLSULFANYL)-6-(MORPHOLIN-4-YL)PYRIMIDINE-5-CARBONITRILE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-CHLOROPHENYL)-2-(METHYLSULFANYL)-6-(MORPHOLIN-4-YL)PYRIMIDINE-5-CARBONITRILE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-(4-Chlorophenyl)-2-(methylthio)-6-morpholin-4-ylpyrimidine: Lacks the carbonitrile group.
4-(4-Chlorophenyl)-2-(methylthio)-6-morpholin-4-ylpyrimidine-5-carboxamide: Contains a carboxamide group instead of a carbonitrile group.
Uniqueness
4-(4-CHLOROPHENYL)-2-(METHYLSULFANYL)-6-(MORPHOLIN-4-YL)PYRIMIDINE-5-CARBONITRILE is unique due to the presence of the carbonitrile group, which can impart different chemical reactivity and biological activity compared to similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-(4-chlorophenyl)-2-methylsulfanyl-6-morpholin-4-ylpyrimidine-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4OS/c1-23-16-19-14(11-2-4-12(17)5-3-11)13(10-18)15(20-16)21-6-8-22-9-7-21/h2-5H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDBGRYHIBDQZAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=C(C(=N1)N2CCOCC2)C#N)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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